1-(2-Methoxypyrimidin-5-yl)ethanone
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Overview
Description
1-(2-Methoxypyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is characterized by the presence of a methoxy group attached to a pyrimidine ring, which is further connected to an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
1-(2-Methoxypyrimidin-5-yl)ethanone can be synthesized through several synthetic routes. One common method involves the condensation of 2-methoxypyrimidine with ethanone under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Scientific Research Applications
1-(2-Methoxypyrimidin-5-yl)ethanone is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tubulin polymerization, affecting cell division and growth . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxypyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:
1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone: This compound has a similar ethanone group but differs in the structure of the aromatic ring.
Thiazolyl-1,2,3-triazolyl derivatives: These compounds have different heterocyclic rings but share similar synthetic routes and applications.
Quinoline derivatives: These compounds have a quinoline ring instead of a pyrimidine ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJXRXUTGETEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.